molecular formula C8H13BrO5 B13941498 2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate CAS No. 86357-15-5

2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate

Cat. No.: B13941498
CAS No.: 86357-15-5
M. Wt: 269.09 g/mol
InChI Key: HHGZUAQYPNULIT-UHFFFAOYSA-N
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Description

2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate is an organic compound that features both bromine and acetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate typically involves the bromination of 1,3-propanediol followed by acetylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The acetylation step involves the use of acetic anhydride or acetyl chloride in the presence of a base like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of 1,3-propanediol derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of 2-(hydroxymethoxy)-1,3-Propanediol 1,3-diacetate.

    Oxidation: Formation of 2-(bromomethoxy)propanal or 2-(bromomethoxy)propanoic acid.

    Reduction: Formation of 2-(methoxy)-1,3-Propanediol 1,3-diacetate.

Scientific Research Applications

2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modifying biological molecules for research purposes.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The acetate groups can undergo hydrolysis to release acetic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethoxy)-1,3-Propanediol 1,3-diacetate
  • 2-(iodomethoxy)-1,3-Propanediol 1,3-diacetate
  • 2-(fluoromethoxy)-1,3-Propanediol 1,3-diacetate

Uniqueness

2-(bromomethoxy)-1,3-Propanediol 1,3-diacetate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

86357-15-5

Molecular Formula

C8H13BrO5

Molecular Weight

269.09 g/mol

IUPAC Name

[3-acetyloxy-2-(bromomethoxy)propyl] acetate

InChI

InChI=1S/C8H13BrO5/c1-6(10)12-3-8(14-5-9)4-13-7(2)11/h8H,3-5H2,1-2H3

InChI Key

HHGZUAQYPNULIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(COC(=O)C)OCBr

Origin of Product

United States

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